Regioisomeric Differentiation Enables Heterogeneous Scaffold Derivatization
The compound's reactivity and biological outcome are distinct from its 5-substituted regioisomer (CAS 1138443-75-0). The 3-position substitution on the aniline ring places the reactive bromoacetyl group at a different vector angle and distance from the propanamide tail, which influences target engagement. For instance, in kinase inhibitor design, such positional shifts are known to differentiate active compounds from inactive ones. While the 5-isomer finds use as a general synthetic intermediate [1], the 3-isomer's specific geometry makes it more suitable for applications targeting a distinct set of protein topologies.
| Evidence Dimension | Positional specificity for targeted covalent modification |
|---|---|
| Target Compound Data | 3-substituted bromoacetyl aniline geometry (CAS 1138443-74-9) |
| Comparator Or Baseline | 5-substituted regioisomer (CAS 1138443-75-0) |
| Quantified Difference | Qualitative difference in spatial geometry; no direct comparative activity data available in primary literature. |
| Conditions | In silico docking and structure-based design principles |
Why This Matters
The specific regioisomer determines the exit vector of the covalent warhead, making the correct isomer essential for projects requiring precise spatial orientation to hit a target cysteine.
- [1] Kuujia. N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS 1138443-75-0). Product Description. View Source
